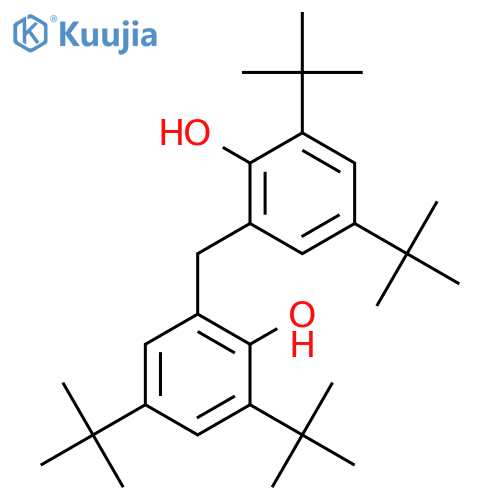

Cas no 14362-12-0 (Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-)

14362-12-0 structure

商品名:Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-

Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- 化学的及び物理的性質

名前と識別子

-

- 2,2'-methanediylbis(4,6-di-tert-butylphenol)

- 2,2'-Methylenebis(4,6-di-tert-butylphenol)

- Phenol, 2,2'-methylenebis(4,6-bis(1,1-dimethylethyl)-

- 2,2'-Methylene bis(4,6-tert-butylphenol)

- 6,6,-methylenebis(2,4-di-tert-butylphenol)

- 2,2'-methylenebis[4,6-di-tert-butylphenol]

- Di-(3,5-di-tert-butyl-2-hydroxyphenyl)methane

- Bis(3,5-di-tert-butyl-2-hydroxyphenyl)methane

- Bis(2-hydroxy-3,5-di-tert-butylphenyl)methane

- 2,2'-Methylenebis[4,6-bis(1,1-dimethylethyl)phenol]

- 2,2'-Methylenebis[4,6-bis(2-methyl-2-propanyl)phenol]

- bis(2-hydroxy-3,5-di-t-butylphenyl)methane

- Q27274455

- 2,2'-METHYLENEBIS(4,6-BIS(1,1-DIMETHYLETHYL)PHENOL)

- AKOS005459760

- UNII-B78988VB4P

- 6,6'-methylenebis(2,4-di-tert-butylphenol)

- F87824

- 2,2'-methylenebis(4,6-di-t-butylphenol)

- LXWZXEJDKYWBOW-UHFFFAOYSA-N

- PHENOL, 2,2'-METHYLENEBIS(4,6-DI-TERT-BUTYL-

- CS-0446537

- SCHEMBL39554

- DTXSID6065761

- Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-

- 2,4-bis(tert-butyl)-6-{[3,5-bis(tert-butyl)-2-hydroxyphenyl]methyl}phenol

- 2,2'-methylene bis-(4,6-di-tert-butylphenol)

- 2,2'-methylene-bis(4,6-di-t-butylphenol)

- NS00024665

- 2.2'-methylene-bis-(4,6-di-tert-butylphenol)

- 2,2'-methylenebis (4,6-di-tert-butylphenol)

- 2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenol

- 2,2/'-methylenebis[4,6-di-tert-butylphenol]

- B78988VB4P

- 14362-12-0

- EINECS 238-334-6

- MFCD00514874

- 2,2'-methylene-bis-(4,6-di-tert-butylphenol)

- 2,4-DI-TERT-BUTYL-6-[(3,5-DI-TERT-BUTYL-2-HYDROXYPHENYL)METHYL]PHENOL

- STK526303

- 2,2a(2)-Methylenebis[4,6-bis(1,1-dimethylethyl)phenol]

- DTXCID1034682

- Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-

-

- インチ: InChI=1S/C29H44O2/c1-26(2,3)20-14-18(24(30)22(16-20)28(7,8)9)13-19-15-21(27(4,5)6)17-23(25(19)31)29(10,11)12/h14-17,30-31H,13H2,1-12H3

- InChIKey: LXWZXEJDKYWBOW-UHFFFAOYSA-N

- ほほえんだ: CC(C1C=C(C(C)(C)C)C(O)=C(CC2C=C(C(C)(C)C)C=C(C(C)(C)C)C=2O)C=1)(C)C

計算された属性

- せいみつぶんしりょう: 424.334

- どういたいしつりょう: 424.334

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 528

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5A^2

- 疎水性パラメータ計算基準値(XlogP): 9.8

じっけんとくせい

- 密度みつど: 0.981

- ゆうかいてん: 151-152℃

- ふってん: 466.9°Cat760mmHg

- フラッシュポイント: 182.1°C

- 屈折率: 1.526

Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85135-2.5kg |

2,2'-methylenebis[4,6-di-tert-butylphenol] |

14362-12-0 | 2.5kg |

¥608.0 | 2021-09-07 | ||

| abcr | AB584287-5g |

6,6'-Methylenebis(2,4-di-tert-butylphenol); . |

14362-12-0 | 5g |

€81.10 | 2024-04-19 | ||

| Ambeed | A1310488-500g |

6,6'-Methylenebis(2,4-di-tert-butylphenol) |

14362-12-0 | 98% | 500g |

$33.0 | 2024-08-03 | |

| Aaron | AR00ANYE-500g |

2,2'-methylenebis[4,6-di-tert-butylphenol] |

14362-12-0 | 98% | 500g |

$28.00 | 2025-02-11 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3443-5G |

6,6'-Methylenebis(2,4-di-tert-butylphenol) |

14362-12-0 | >95.0%(GC)(T) | 5g |

¥190.00 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85135-500g |

2,2'-methylenebis[4,6-di-tert-butylphenol] |

14362-12-0 | 99% | 500g |

¥158.0 | 2023-09-05 | |

| Cooke Chemical | M4141835-500g |

2,2''-methylenebis[4,6-di-tert-butylphenol] |

14362-12-0 | 99% | 500g |

RMB 158.40 | 2025-02-20 | |

| Cooke Chemical | M4141835-100g |

2,2''-methylenebis[4,6-di-tert-butylphenol] |

14362-12-0 | 99% | 100g |

RMB 49.60 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M888785-2.5kg |

2,2'-methylenebis[4,6-di-tert-butylphenol] |

14362-12-0 | 99% | 2.5kg |

712.00 | 2021-05-17 | |

| 1PlusChem | 1P00ANQ2-100g |

2,2'-methylenebis[4,6-di-tert-butylphenol] |

14362-12-0 | 98% | 100g |

$19.00 | 2024-06-20 |

Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- 関連文献

-

1. Synthesis, reactivity and structures of spirocyclic products derived from octachlorocyclotetraphosphazene: comparison with spirocyclic cyclotriphosphazenes and linear phosphazenesSudha Kumaraswamy,M. Vijjulatha,C. Muthiah,K. C. Kumara Swamy,Udo Engelhardt J. Chem. Soc. Dalton Trans. 1999 891

-

2. Improving the stability and ductility of polylactic acid via phosphite functional polysilsesquioxaneJi Luo,Xin Meng,Weiguang Gong,Zewen Jiang,Zhong Xin RSC Adv. 2019 9 25151

-

Norma Tiempos-Flores,Alejandro-José Metta-Maga?a,Virginia Montiel-Palma,Sara-Angélica Cortés-Llamas,Miguel-ángel Mu?oz-Hernández Dalton Trans. 2010 39 4312

-

Koichi Nagata,Ayako Hino,Hitoshi Ube,Hiroyasu Sato,Mitsuhiko Shionoya Dalton Trans. 2023 52 3295

-

Jing Ma,Ke-Qing Zhao,Mark J. Walton,Joseph A. Wright,Josef W. A. Frese,Mark R. J. Elsegood,Qifeng Xing,Wen-Hua Sun,Carl Redshaw Dalton Trans. 2014 43 8300

14362-12-0 (Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-) 関連製品

- 1709-70-2(1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene)

- 118-82-1(4,4'-Methylenebis(2,6-DI-tert-butylphenol))

- 96-70-8(2-tert-butyl-4-ethylphenol)

- 2409-55-4(2-Tert-Butyl-4-methylphenol)

- 88-60-8(2-tert-butyl-5-methylphenol)

- 128-39-2(2,6-Di-tert-butylphenol)

- 2078-54-8(Propofol)

- 79-97-0(Bisphenol C)

- 88-58-4(2,5-Di-tert-butylhydroquinone)

- 89-83-8(Thymol)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量